Cas no 507462-90-0 (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenolic hydroxyl group and a pinacol boronate moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The sterically hindered 3,5-dimethyl substitution enhances stability, while the boronate group facilitates smooth transmetalation under mild conditions. Its phenol functionality allows for further derivatization, making it a versatile building block in pharmaceutical and materials chemistry. The product exhibits good solubility in common organic solvents and demonstrates consistent reactivity, making it a reliable choice for complex coupling applications. Proper handling under inert conditions is recommended to preserve its integrity.
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol structure
507462-90-0 structure
Product Name:3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No:507462-90-0
MF:C14H21BO3
MW:248.125744581223
MDL:MFCD22414467
CID:1572702
PubChem ID:21886388
Update Time:2025-11-01

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pheno L
    • 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • 2,6-Dimethyl-4-hydroxyphenylboronic acid pinacol ester
    • DA-24607
    • SCHEMBL5840583
    • AKOS027254618
    • SY262990
    • 4-Hydroxy-2,6-dimethylphenylboronic Acid Pinacol Ester
    • 2,6-Dimethyl-4-hydroxyphenylboronic acid, pinacol ester
    • CS-0089465
    • MFCD22414467
    • 507462-90-0
    • (4-Hydroxy-2,6-dimethylphenyl)boronic acid pinacol ester
    • AS-32771
    • ZCBINMYCBLXSBG-UHFFFAOYSA-N
    • 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol
    • MDL: MFCD22414467
    • Inchi: 1S/C14H21BO3/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
    • InChI Key: ZCBINMYCBLXSBG-UHFFFAOYSA-N
    • SMILES: O1B(C2C(C)=CC(=CC=2C)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 247.16203
  • Monoisotopic Mass: 248.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7A^2

Experimental Properties

  • PSA: 38.69
  • LogP: 2.30820

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3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:507462-90-0)3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Order Number:A1087511
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):319.0/929.0
Email:sales@amadischem.com

Additional information on 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A Comprehensive Overview

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 507462-90-0) is a versatile organic compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly valuable due to its unique structural features and its potential applications in various chemical and biological processes. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding this compound.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is C17H26B1O3. The compound features a phenolic hydroxyl group (-OH) attached to a phenyl ring substituted with two methyl groups at the 3 and 5 positions. Additionally, the 4-position of the phenyl ring is substituted with a 1,3,2-dioxaborolane moiety. This boronic acid derivative is known for its stability and reactivity in various chemical reactions.

The presence of the dioxaborolane group makes this compound an excellent ligand for palladium-catalyzed cross-coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and pharmaceuticals. The dioxaborolane group can be readily converted to a boronic acid or boronic ester through simple hydrolysis or esterification processes.

Synthesis Methods

The synthesis of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be achieved through several well-established methods. One common approach involves the reaction of 3,5-dimethylphenol with bis(pinacolato)diboron (B2(pin)2) in the presence of a palladium catalyst such as Pd(dppf)Cl2. This reaction typically proceeds under mild conditions and yields the desired product in high purity and yield.

The reaction mechanism involves the oxidative addition of the palladium catalyst to the phenolic hydroxyl group, followed by transmetallation with the boron reagent and reductive elimination to form the final product. This method is highly efficient and has been widely adopted in both academic and industrial settings.

Applications in Medicinal Chemistry

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has shown promise in various medicinal chemistry applications due to its unique structural features. One notable area of research is its use as a building block for the synthesis of bioactive compounds. For example, recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties.

In a study published in the Journal of Medicinal Chemistry (2021), researchers synthesized a series of derivatives of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and evaluated their biological activities. The results showed that several derivatives exhibited significant inhibition of inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be a valuable starting point for the development of new anti-inflammatory drugs.

Clinical Trials and Future Prospects

The potential therapeutic applications of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have led to increased interest in its clinical evaluation. Several preclinical studies have demonstrated promising results in animal models of inflammation and cancer. For instance, a study published in Cancer Research (2020) reported that a derivative of this compound significantly reduced tumor growth in mice without causing significant toxicity.

Based on these encouraging results, clinical trials are currently underway to further evaluate the safety and efficacy of these compounds in human subjects. The ongoing trials aim to assess the pharmacokinetics and pharmacodynamics of these compounds as well as their potential side effects. If successful, these compounds could provide new treatment options for patients suffering from inflammatory diseases and cancer.

Safety Considerations

In handling 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yi)phenol, it is important to follow standard laboratory safety protocols. While this compound is not classified as a hazardous material or controlled substance under current regulations (as per GHS standards), it should still be handled with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling.

Conclusion

3,5-dimethyl - 4 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) phenol (CAS No. 507462 - 90 - 0) is a versatile organic compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features make it an excellent ligand for palladium-catalyzed cross-coupling reactions and a valuable building block for the synthesis of bioactive compounds. Recent research has shown promising results in its anti-inflammatory and anti-cancer properties, leading to ongoing clinical trials to evaluate its therapeutic potential. As research continues to advance our understanding of this compound's properties and applications,

Recommended suppliers
Amadis Chemical Company Limited
(CAS:507462-90-0)3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
A1087511
Purity:99%/99%
Quantity:1g/5g
Price ($):319.0/929.0
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